![molecular formula C11H19NO3 B2569990 Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate CAS No. 1310708-58-7](/img/structure/B2569990.png)
Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate is a compound with the CAS Number: 1549812-73-8 . It has a molecular weight of 216.28 . The compound is a solid at room temperature and should be stored in a refrigerator .
Molecular Structure Analysis
The InChI code for Tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
As mentioned earlier, Tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate is a solid at room temperature and should be stored in a refrigerator . It has a molecular weight of 216.28 .
Applications De Recherche Scientifique
Synthesis of Carbocyclic Analogs
The synthesis of carbocyclic analogues, particularly those related to nucleotides, is a significant area of research. For instance, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has been identified as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its importance in the synthesis of nucleotide analogs (Ober et al., 2004).
Transformations of Amino Protecting Groups
The transformation of amino protecting groups through chemoselective processes is another application. Sakaitani and Ohfune (1990) demonstrated the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from commonly used amino protecting groups, showcasing the compound's role in the modification and protection of amino groups in organic synthesis (Sakaitani & Ohfune, 1990).
Crystal Structures and Hydrogen Bonding
Research into the crystal structures and hydrogen bonding of related carbamate compounds provides insight into their chemical behavior and potential applications in material science. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its analogs have been studied for their isostructural properties and interactions via hydrogen and halogen bonds, which could be relevant for designing materials with specific properties (Baillargeon et al., 2017).
Asymmetric Synthesis
Asymmetric synthesis is a key area of research involving carbamates. Ghosh, Cárdenas, and Brindisi (2017) described enantioselective syntheses of carbamate derivatives using asymmetric syn- and anti-aldol reactions, emphasizing the role of such compounds in the development of novel protease inhibitors (Ghosh et al., 2017).
Cross-Coupling Reactions
Cross-coupling reactions involving carbamates, such as the Pd-catalyzed cross-coupling of tert-butyl carbamate with various aryl halides, represent another application. This methodology highlights the utility of carbamates in forming desired compounds through efficient synthetic pathways (Qin et al., 2010).
Safety And Hazards
The safety information for Tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate indicates that it has the following hazard statements: H302, H315, H319 . This means it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Propriétés
IUPAC Name |
tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-8-6-14-7-9(8)12-10(13)15-11(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,12,13)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKQXIZXNPGTRO-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


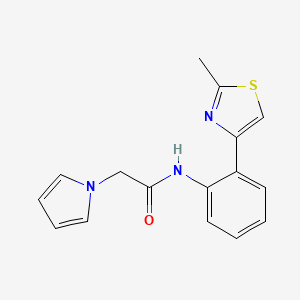
![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2569912.png)
![9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2569913.png)

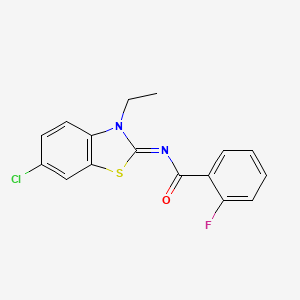
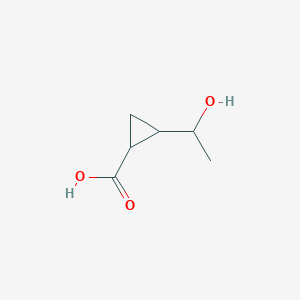
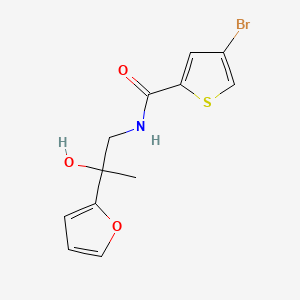
![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2569924.png)
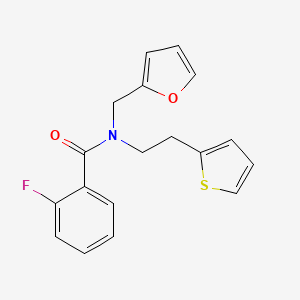

![2-methyl-8-(morpholin-4-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2569928.png)
